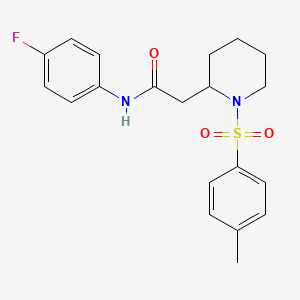

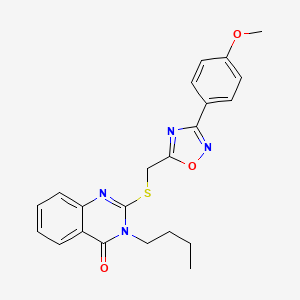

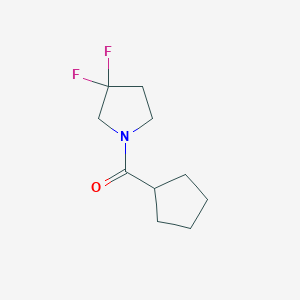

![molecular formula C22H25NO5 B2451495 8-[(diethylamino)methyl]-7-hydroxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one CAS No. 844833-21-2](/img/structure/B2451495.png)

8-[(diethylamino)methyl]-7-hydroxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound, also known as 8-[(Diethylamino)methyl]-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one, has a molecular formula of C21H23NO4 . It has an average mass of 353.412 Da and a monoisotopic mass of 353.162720 Da .

Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C21H23NO4 . Unfortunately, no further details about its molecular structure were found in the search results.Physical And Chemical Properties Analysis

This compound has a molecular formula of C21H23NO4, an average mass of 353.412 Da, and a monoisotopic mass of 353.162720 Da . No additional physical or chemical properties were found in the search results.科学的研究の応用

Synthesis and Antiplatelet Activity

Research on 8-[(diethylamino)methyl]-7-hydroxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one and related compounds has focused on their synthesis and biological activities. A study by Mazzei et al. (1990) involved the synthesis of 2-(diethylamino)-7-ethoxychromone and its analogs through the reaction of 3-ethoxyphenol with 3-(dialkylamino)-3-oxo-propanoic acid ethyl ester. This work aimed to enhance the biological activity of these compounds by modifying their structure, particularly the 4-CO group, leading to the creation of various derivatives, including the 4H-chromenes and 4-thiochromones. The study found that among the compounds tested, 2-(diethylamino)-7-ethoxychromone exhibited the highest in vitro inhibitory activity against human platelet aggregation induced by collagen, ADP, and arachidonic acid. This highlights the potential of such compounds in antiplatelet applications (Mazzei et al., 1990).

Fluorescent Probes and Photophysical Properties

Another area of research is the development of novel fluorescent probes and the study of their photophysical properties. For instance, Padalkar et al. (2015) synthesized three novel fluorescent triazole derivatives from 2-(5-amino-1H-benzimidazol-2-yl)-5-(N,N-diethylamino)phenol and amino-substituted naphthylsulphonic acids. These compounds showed promising absorption and emission characteristics, including blue and green fluorescence in solution, and were thermally stable up to 300°C. The study also conducted theoretical comparisons using DFT and TD-DFT computations to match experimental data, underscoring the potential of these compounds in fluorescence-based applications (Padalkar et al., 2015).

Detection of Bisulfite Anions in Living Cells

In the context of biological sensing, Chen et al. (2017) reported the development of a new type of ratiometric fluorescent probe, APCT, based on 8-(diethylamino)-2-methyl-4-oxo-4H-pyrano[2,3-b]chromen-10-ylium tetrafluoroborate. This probe can detect bisulfite anions in living cells with a detection limit of 6.1 × 10^−7 M, utilizing a Michael-type addition reaction. The probe's response time is approximately 5 minutes, with a noticeable blue shift in fluorescence upon interaction with bisulfite anions, demonstrating its utility in intracellular bisulfite detection (Chen et al., 2017).

Environment-Sensitive Fluorescence

Uchiyama et al. (2006) explored the unusual fluorescence properties of related compounds, particularly focusing on their environmental sensitivity. They discovered that certain fluorophores exhibit almost no fluorescence in aprotic solvents but show strong fluorescence in protic solvents. This characteristic makes them applicable in developing new fluorogenic sensors, demonstrating the versatility of these compounds in sensing applications (Uchiyama et al., 2006).

Safety and Hazards

特性

IUPAC Name |

8-(diethylaminomethyl)-7-hydroxy-3-(4-methoxyphenoxy)-2-methylchromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO5/c1-5-23(6-2)13-18-19(24)12-11-17-20(25)21(14(3)27-22(17)18)28-16-9-7-15(26-4)8-10-16/h7-12,24H,5-6,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYCKSGJSQLDSLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=C(C=CC2=C1OC(=C(C2=O)OC3=CC=C(C=C3)OC)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-[(diethylamino)methyl]-7-hydroxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

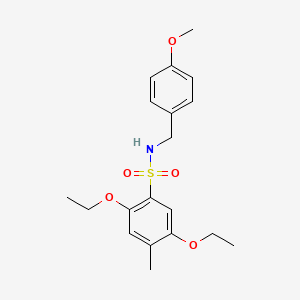

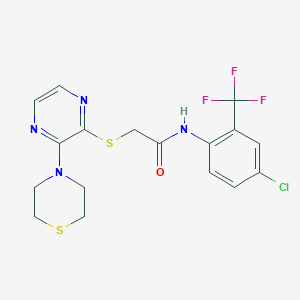

![(1R,5R)-Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B2451422.png)

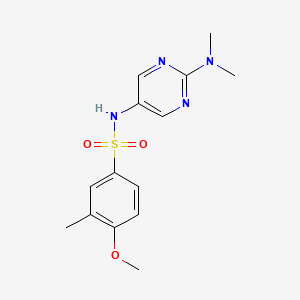

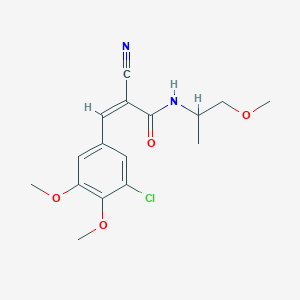

![4-{[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoic acid](/img/structure/B2451426.png)

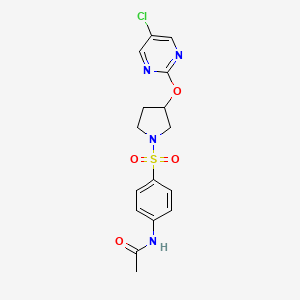

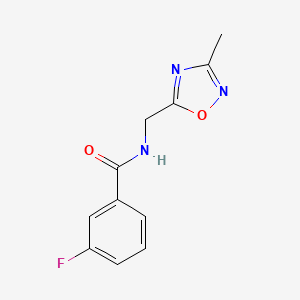

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2451428.png)

![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2451434.png)